

A Technical Guide to the Biological Functions of Rapamycin

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Compound of Interest

Compound Name: *Pnala*

Cat. No.: *B8055045*

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Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound first discovered as a product of the bacterium *Streptomyces hygroscopicus* from a soil sample of Easter Island (Rapa Nui).^[1]^[2] Initially identified for its potent antifungal properties, it was later found to possess significant immunosuppressive and antiproliferative effects in mammalian cells.^[1]^[3] These discoveries have led to its clinical use in preventing organ transplant rejection and its extensive investigation as a potential anti-cancer and anti-aging therapeutic.^[1]^[4]^[5]^[6] The primary mechanism of action of Rapamycin is the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.^[1]^[6]^[7]^[8]

Core Mechanism of Action

Rapamycin exerts its biological effects by forming a gain-of-function complex with the 12-kDa FK506-binding protein (FKBP12), an intracellular receptor.^[1]^[3] This Rapamycin-FKBP12 complex then directly binds to and allosterically inhibits the mTOR Complex 1 (mTORC1).^[1]^[3]^[9]

mTOR is the core component of two distinct multi-protein complexes, mTORC1 and mTORC2, which differ in their protein components, upstream regulators, and downstream targets.^[1]^[4]^[7]

- mTORC1: This complex is sensitive to acute Rapamycin inhibition.^[4] It contains the regulatory protein Raptor and is a master regulator of cell growth, promoting anabolic

processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[1][7][8] mTORC1 integrates signals from growth factors, amino acids, energy levels, and oxygen.[3][4][9]

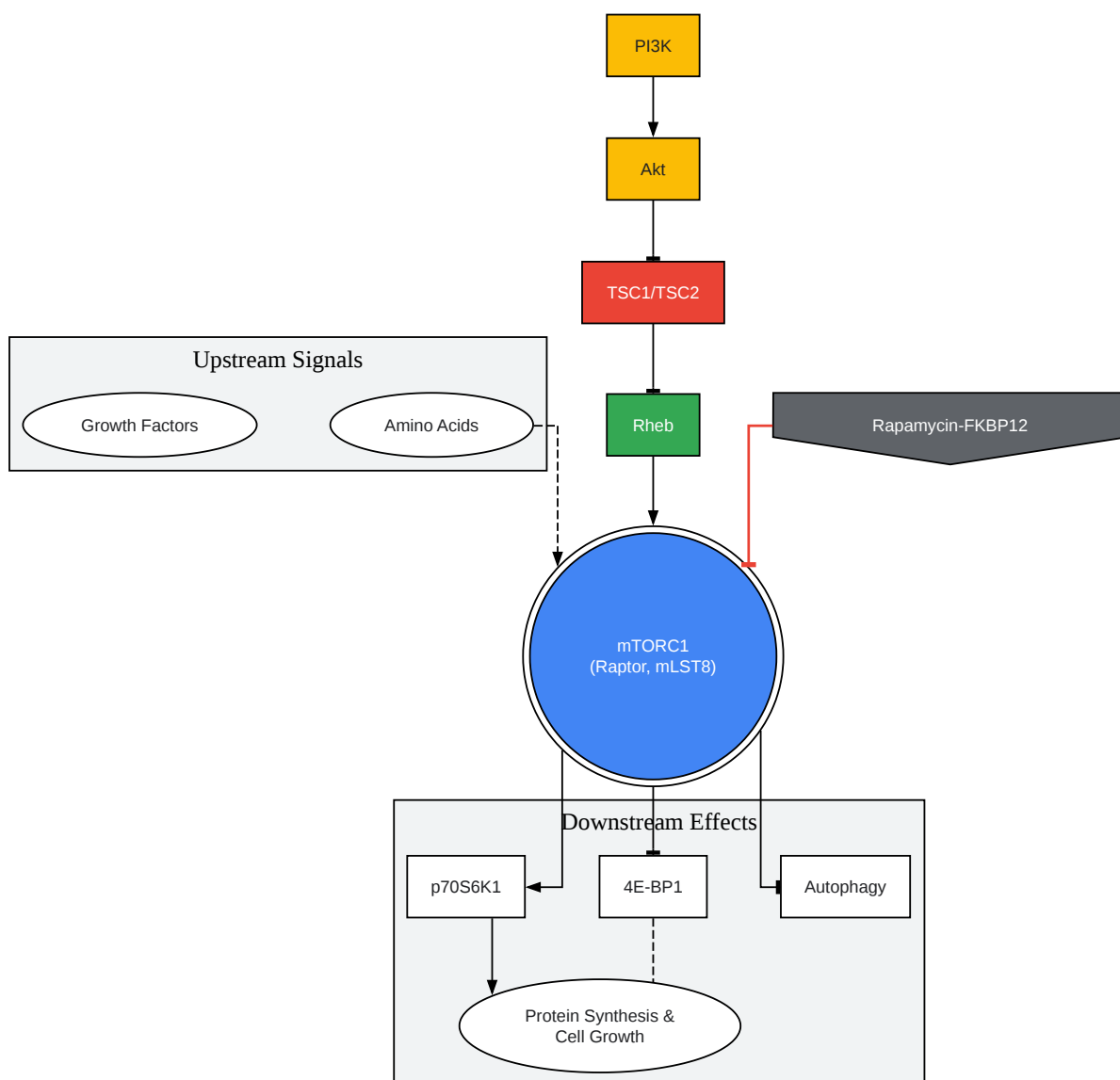
- mTORC2: This complex, which contains the protein Rictor, is generally considered Rapamycin-insensitive, although prolonged exposure can inhibit its assembly and function in certain cell types.[1][4][7] mTORC2 is involved in regulating the cytoskeleton, cell survival, and metabolism.[4][8][9]

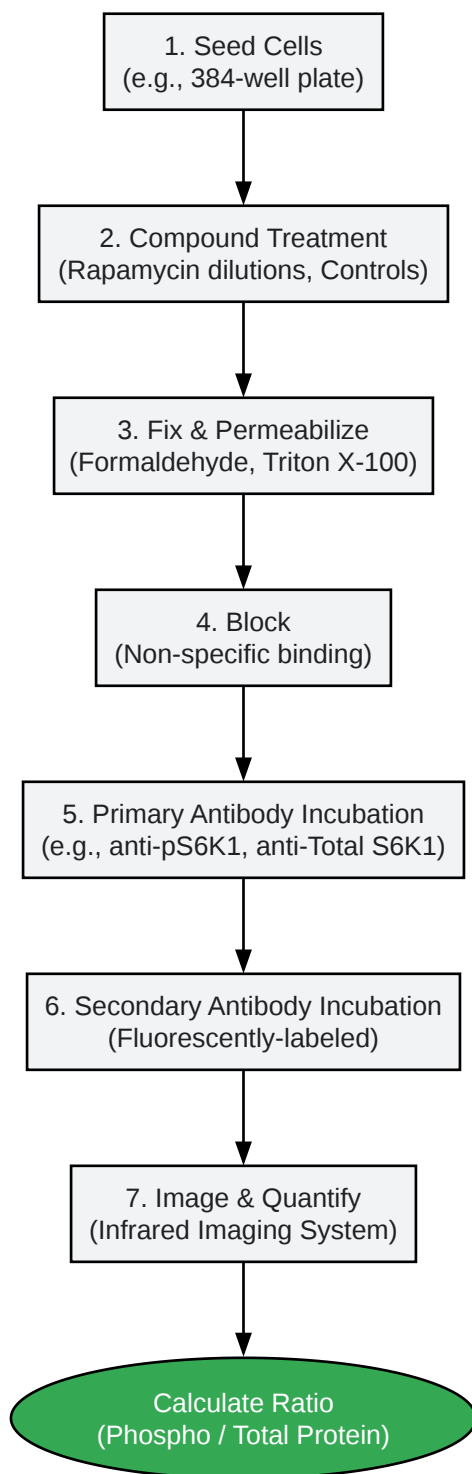
Signaling Pathways

The mTOR pathway is a central signaling node that coordinates a wide array of cellular inputs to control fundamental biological processes.

mTORC1 Signaling Pathway

Upstream signals such as growth factors activate the PI3K/Akt pathway, which in turn inhibits the TSC1/TSC2 complex.[9] This relieves the inhibition on the small GTPase Rheb, allowing it to activate mTORC1.[9] Once active, mTORC1 phosphorylates key downstream targets, including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to promote protein synthesis and cell growth.[4][10] Rapamycin, by binding to FKBP12, directly inhibits mTORC1 activity, thus blocking these downstream effects.





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